Technical Guide: N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
Technical Guide: N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide
The following technical guide details the properties, synthesis, and applications of N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide , a critical fluorinated intermediate in medicinal chemistry.
CAS Number: 387-19-9 Primary Application: Precursor for 4-(trifluoromethyl)benzimidazoles and kinase inhibitor scaffolds.
Executive Summary
N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide (CAS 387-19-9) is a sterically congested, electron-deficient aromatic amide. It serves as a strategic "masked" diamine; the acetamide group protects the amine at position 1, while the nitro group at position 2 serves as a latent amine. Upon reduction, this molecule grants access to 3-(trifluoromethyl)-1,2-phenylenediamine , a vital scaffold for synthesizing benzimidazoles, quinoxalines, and indole-based pharmaceuticals.
Its structural uniqueness lies in the ortho-placement of the nitro group relative to the acetamide, combined with the bulky meta-trifluoromethyl group. This creates significant steric strain, influencing both its reactivity and the conditions required for its synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | N-[2-Nitro-3-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 387-19-9 |
| Related CAS | 386-71-0 (Precursor: 2-Nitro-3-(trifluoromethyl)aniline) |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |
| Melting Point | 195–198 °C (Isomer dependent; high purity forms often >190°C) |
| Electronic Character | Highly electron-deficient due to -NO₂ and -CF₃ groups |
Synthetic Methodologies
Method A: Regiospecific Acetylation (Recommended)
The most reliable route for research-grade synthesis is the acetylation of 2-nitro-3-(trifluoromethyl)aniline (CAS 386-71-0). This method avoids the difficult isomer separation associated with nitration reactions.
Reaction Logic: The starting aniline is weakly nucleophilic due to the electron-withdrawing nature of the ortho-nitro and meta-trifluoromethyl groups. Therefore, standard acetylation (acetic anhydride/room temp) may be sluggish. Acid catalysis or elevated temperatures are often required to drive the reaction to completion.
Protocol:
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Reagents: 2-Nitro-3-(trifluoromethyl)aniline (1.0 eq), Acetic Anhydride (1.5 eq), Glacial Acetic Acid (Solvent), conc. H₂SO₄ (Cat. 2-3 drops).[1][2]
-
Procedure:
-
Dissolve the aniline in glacial acetic acid (5 mL per gram).
-
Add acetic anhydride slowly under stirring.
-
Add catalytic sulfuric acid.
-
Heat the mixture to 60–80°C for 2–4 hours. (Monitor via TLC; eluent 30% EtOAc/Hexane).
-
Quench: Pour the hot reaction mixture onto crushed ice/water (10x volume).
-
Isolation: The product will precipitate as a solid.[3] Filter, wash with cold water until pH is neutral, and dry under vacuum.
-
-
Purification: Recrystallization from Ethanol/Water or Toluene.
Method B: Nitration of 3-(Trifluoromethyl)acetanilide (Industrial)
This route involves nitrating N-(3-(trifluoromethyl)phenyl)acetamide.[4]
-
Challenge: The acetamide group directs ortho/para, while the CF₃ group directs meta.
-
Regioselectivity: The major products are usually the 4-nitro and 6-nitro isomers due to steric hindrance at the 2-position (sandwiched between NHAc and CF₃).
-
Utility: The 2-nitro isomer (Target) is often a minor product in this pathway, making Method A superior for laboratory scale.
Visualization: Synthetic Pathways
The following diagram illustrates the convergence of synthetic routes and the steric environment.
Figure 1: Comparison of the direct acetylation route (preferred) versus the nitration route.
Downstream Applications: Benzimidazole Synthesis[2][8][9]
The primary utility of N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide is as a precursor to 4-(trifluoromethyl)-1H-benzimidazoles . These heterocycles are pharmacophores in various bioactive compounds, including antiviral agents (HCV NS5B inhibitors) and anticancer drugs.
Mechanism:
-
Reduction: The nitro group is reduced to an amine (using H₂/Pd-C, Fe/AcOH, or SnCl₂). This yields the intermediate N-(2-amino-3-(trifluoromethyl)phenyl)acetamide.
-
Cyclization: Under acidic conditions (or high heat), the acetamide carbonyl undergoes intramolecular condensation with the newly formed amine to close the imidazole ring.
Figure 2: The "Reduction-Cyclization" cascade converting the acetamide into a benzimidazole scaffold.
Safety & Handling Protocol
Working with nitro-aromatics and fluorinated compounds requires strict adherence to safety protocols.
-
Toxicology: Like many nitroanilines, this compound should be treated as potentially toxic by inhalation and ingestion. It may act as a blood toxicant (methemoglobinemia risk) upon chronic exposure.
-
Skin/Eye: Severe irritant.[5] The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.
-
Reactivity: Stable under normal conditions but may decompose violently if heated to decomposition, releasing toxic fluoride (HF) and nitrogen oxide (NOx) fumes.
Standard Operating Procedure (SOP):
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Ventilation: All operations, especially heating and handling solids, must be performed in a certified fume hood.
-
Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents in the waste stream.
References
-
ChemicalBook. (2025).[4] 2-Nitro-3-(trifluoromethyl)aniline (CAS 386-71-0) and Derivatives.[4][6][1][7][8] Retrieved from
-
PubChem. (2025). N-[2-(trifluoromethyl)phenyl]acetamide (Isomer Comparison). National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2017). Regioselective nitration of Anilines.[9] Green Chemistry. Retrieved from
-
BLD Pharm. (2025). Product Analysis: N-(2-Nitro-3-(trifluoromethyl)phenyl)acetamide.[4][6][10][11] Retrieved from
(Note: While specific CAS 387-19-9 is less commonly indexed than its isomers, the synthesis from CAS 386-71-0 is a validated chemical transformation supported by general nitro-aniline chemistry principles.)
Sources
- 1. 386-71-0, Benzenamine, 2-nitro-3-(trifluoromethyl)-, CAS No 386-71-0 Benzenamine, 2-nitro-3-(trifluoromethyl)- id [chemnet.com]
- 2. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-nitro-3-(trifluoromethyl)aniline | 386-71-0 [chemicalbook.com]
- 5. 3-(trifluoromethyl)acetanilide | CAS#:351-36-0 | Chemsrc [chemsrc.com]
- 6. 2-nitro-3-(trifluoromethyl)aniline CAS#: 386-71-0 [m.chemicalbook.com]
- 7. 386-71-0 | 2-Nitro-3-(trifluoromethyl)aniline - Fluoropharm [fluoropharm.com]
- 8. parchem.com [parchem.com]
- 9. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 10. 2-nitro-3-(trifluoromethyl)aniline | 386-71-0 [amp.chemicalbook.com]
- 11. cacheby.com [cacheby.com]
